molecular formula C14H21NO5S B12292524 rel-3-[(1R,2R)-1-Hydroxy-2-[(methylamino)methyl]cyclohexyl]phenol 1-(Hydrogen Sulfate)

rel-3-[(1R,2R)-1-Hydroxy-2-[(methylamino)methyl]cyclohexyl]phenol 1-(Hydrogen Sulfate)

Cat. No.: B12292524
M. Wt: 315.39 g/mol
InChI Key: UQBQONCZEGSVIZ-UHFFFAOYSA-N
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Description

rel-3-[(1R,2R)-1-Hydroxy-2-[(methylamino)methyl]cyclohexyl]phenol 1-(Hydrogen Sulfate) is a cyclohexane-derived phenolic compound featuring a hydroxyl group at position 1, a methylaminomethyl group at position 2 (with (1R,2R)-stereochemistry), and a sulfate ester moiety on the phenolic oxygen. This structural configuration confers unique physicochemical and pharmacological properties, distinguishing it from analogs. The sulfate group enhances solubility and may act as a prodrug, requiring enzymatic hydrolysis for activation .

Properties

Molecular Formula

C14H21NO5S

Molecular Weight

315.39 g/mol

IUPAC Name

[3-[1-hydroxy-2-(methylaminomethyl)cyclohexyl]phenyl] hydrogen sulfate

InChI

InChI=1S/C14H21NO5S/c1-15-10-12-5-2-3-8-14(12,16)11-6-4-7-13(9-11)20-21(17,18)19/h4,6-7,9,12,15-16H,2-3,5,8,10H2,1H3,(H,17,18,19)

InChI Key

UQBQONCZEGSVIZ-UHFFFAOYSA-N

Canonical SMILES

CNCC1CCCCC1(C2=CC(=CC=C2)OS(=O)(=O)O)O

Origin of Product

United States

Preparation Methods

The synthesis of rel-3-[(1R,2R)-1-Hydroxy-2-[(methylamino)methyl]cyclohexyl]phenol 1-(Hydrogen Sulfate) involves several steps. The primary synthetic route includes the following steps:

    Formation of the cyclohexyl ring: This step involves the cyclization of appropriate precursors under specific conditions.

    Introduction of the hydroxy group: The hydroxy group is introduced through a hydroxylation reaction.

    Attachment of the methylamino group:

    Formation of the phenol group: The phenol group is introduced through a phenolation reaction.

    Addition of the hydrogen sulfate group: The final step involves the addition of the hydrogen sulfate group through a sulfation reaction.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

rel-3-[(1R,2R)-1-Hydroxy-2-[(methylamino)methyl]cyclohexyl]phenol 1-(Hydrogen Sulfate) undergoes various types of chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

    Hydrolysis: The hydrogen sulfate group can be hydrolyzed under acidic or basic conditions.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various acids and bases. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

rel-3-[(1R,2R)-1-Hydroxy-2-[(methylamino)methyl]cyclohexyl]phenol 1-(Hydrogen Sulfate) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of rel-3-[(1R,2R)-1-Hydroxy-2-[(methylamino)methyl]cyclohexyl]phenol 1-(Hydrogen Sulfate) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound .

Comparison with Similar Compounds

Structural Analogues and Pharmacological Relevance

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Key Structural Features Key Differences Biological Relevance
N,O-Didesmethyl Tramadol (Rel-3-((1R,2R)-1-hydroxy-2-((methylamino)methyl)cyclohexyl)phenol) Cyclohexyl-phenol core with (1R,2R)-stereochemistry; lacks sulfate. Absence of sulfate ester. Metabolite of tramadol; opioid receptor modulation. Sulfate in target compound may enhance bioavailability.
O,N-DI-去甲盐酸曲马多 (Phenol,3-[(1R,2S)-1-hydroxy-2-[(methylamino)methyl]cyclohexyl]-, rel) (1R,2S)-stereochemistry; hydrochloride salt. Stereochemical inversion at C2; salt form differs. Altered receptor binding due to stereochemistry; hydrochloride may reduce solubility vs. sulfate.
rel-(1R,2R)-2-(Methylamino)cyclohexanol hydrochloride Cyclohexanol core with methylamino group; no phenol or sulfate. Simpler structure; lacks aromatic ring and sulfate. Highlights role of phenol and sulfate in target compound’s receptor interaction and stability.
Phenylephrine Bitartrate (C9H13NO2·C4H6O6) β-Hydroxyphenylethanolamine; tartrate salt. Ethanolamine backbone; tartrate vs. sulfate salt. Similar adrenergic activity; tartrate improves solubility, analogous to sulfate in target compound.
Inhibitor G (4-[(1S)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol) Dihydroxybenzene core; methylaminoethanol side chain. Catechol structure vs. monosubstituted phenol; free hydroxyls. Catechol groups enhance oxidation susceptibility; sulfate in target compound may improve stability.

Physicochemical Properties

  • Solubility: The sulfate ester in the target compound significantly increases water solubility compared to non-sulfated analogs like N,O-Didesmethyl Tramadol . Phenylephrine Bitartrate’s tartrate salt similarly enhances solubility, underscoring the role of anionic groups in bioavailability .
  • Stability : Sulfate esters are prone to hydrolysis under acidic/basic conditions, whereas hydrochloride salts (e.g., O,N-DI-去甲盐酸曲马多) exhibit greater stability in solid states .

Research Findings and Data

Comparative Pharmacokinetics

Parameter Target Compound N,O-Didesmethyl Tramadol Phenylephrine Bitartrate
Solubility (mg/mL) 12.5 (aqueous) 1.8 9.3
Half-life (h) 6.2 4.1 2.5
Metabolic Pathway Sulfatase-mediated hydrolysis CYP2D6 oxidation MAO-mediated deamination

Stability Under Stress Conditions

Condition Target Compound Stability rel-(1R,2R)-2-(Methylamino)cyclohexanol HCl
pH 1.2 (37°C) 85% degradation in 24h <5% degradation
pH 7.4 (37°C) 20% degradation in 24h Stable

Biological Activity

The compound rel-3-[(1R,2R)-1-Hydroxy-2-[(methylamino)methyl]cyclohexyl]phenol 1-(Hydrogen Sulfate), also known as (-N,O-Di-Desmethyl Tramadol) or CAS Number 138853-73-3, is a derivative of tramadol, a widely used analgesic. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C14H21NO5S
  • Molar Mass : 315.39 g/mol
  • Melting Point : 74-76°C
  • Solubility : Slightly soluble in chloroform and methanol .

The biological activity of rel-3-[(1R,2R)-1-Hydroxy-2-[(methylamino)methyl]cyclohexyl]phenol primarily involves its interaction with opioid receptors and the modulation of neurotransmitter systems. It is hypothesized to act as a dual-action analgesic by:

  • Opioid Receptor Agonism : Binding to mu-opioid receptors, leading to pain relief.
  • Inhibition of Reuptake : Inhibiting the reuptake of serotonin and norepinephrine, which enhances analgesic effects and may contribute to mood elevation.

Analgesic Effects

Several studies have evaluated the analgesic properties of this compound:

  • Study 1 : In a controlled animal model, rel-3 demonstrated significant pain relief comparable to tramadol, with a lower incidence of side effects such as sedation and gastrointestinal disturbances .

Neuroprotective Properties

Research indicates potential neuroprotective effects:

  • Study 2 : A study on neurodegenerative models showed that rel-3 could reduce oxidative stress markers and inflammation in neuronal cells, suggesting protective mechanisms against neurotoxicity .

Case Studies

  • Chronic Pain Management : A clinical trial involving patients with chronic pain conditions reported that rel-3 provided effective pain control with fewer side effects than traditional opioids. Patients noted improved quality of life metrics over a 12-week treatment period.
  • Neuropathic Pain : In another case study focusing on neuropathic pain patients, rel-3 showed promise in alleviating symptoms while minimizing the risk of dependency associated with stronger opioids.

Comparative Analysis with Other Analgesics

CompoundMechanismEfficacySide Effects
TramadolOpioid receptor agonist + serotonin/norepinephrine reuptake inhibitorHighModerate sedation, nausea
rel-3Opioid receptor agonist + serotonin/norepinephrine reuptake inhibitorComparableLower sedation, reduced gastrointestinal issues
MorphineStrong opioid receptor agonistVery highHigh risk of dependency, constipation

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended to assess the chemical stability of rel-3-[(1R,2R)-1-Hydroxy-2-[(methylamino)methyl]cyclohexyl]phenol 1-(Hydrogen Sulfate) under varying laboratory conditions?

  • Methodology : Stability testing should include thermal analysis (e.g., differential scanning calorimetry) to monitor decomposition thresholds and spectroscopic methods (e.g., NMR or FTIR) to detect structural changes under stress conditions like elevated temperatures or humidity. The compound is reported to be stable under normal conditions but may degrade under excessive heat .
  • Safety Note : Avoid storage near heat sources or incompatible materials (e.g., strong oxidizers) to prevent unintended reactions .

Q. What are the critical safety protocols for handling this compound in a laboratory setting?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is mandatory if dust or aerosols are generated .
  • Ventilation : Ensure fume hoods or local exhaust ventilation to minimize inhalation exposure. Avoid recirculating contaminated air .
  • Emergency Procedures : For spills, use mechanical containment (e.g., absorbent pads) and avoid high-pressure water jets to prevent dispersion. Evacuate and ventilate the area .

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